Computed Lipophilicity (XLogP3-AA) Differentiation Across N1-Substituted 1,2,3-Triazole-4-methanols
The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.5 log units higher than the N1-cyclohexyl analog (0.6), 0.7 log units higher than the N1-benzyl analog (0.4), and 2.3 log units higher than the N1-methyl analog (−1.2)[1][2][3][4]. This quantitative lipophilicity difference predicts substantially altered membrane permeability and tissue distribution profiles.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | N1-cyclohexyl: XLogP3-AA = 0.6; N1-benzyl: XLogP3-AA = 0.4; N1-methyl: XLogP3-AA = −1.2 |
| Quantified Difference | Δ = 0.5 (vs. N1-cyclohexyl); Δ = 0.7 (vs. N1-benzyl); Δ = 2.3 (vs. N1-methyl) |
| Conditions | Computed via XLogP3 3.0, PubChem (2021.05.07 / 2025.04.14 releases) |
Why This Matters
A Δ of 2.3 log units translates to a >200-fold predicted difference in octanol–water partitioning, directly affecting membrane permeability, oral absorption potential, and off-target tissue distribution—making the compound unsuitable for replacement by the N1-methyl analog in any biological assay.
- [1] PubChem CID 62401465: (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. XLogP3-AA = 1.1. View Source
- [2] PubChem CID 62401654: (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. XLogP3-AA = 0.6. View Source
- [3] PubChem CID 11651290: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. XLogP3-AA = 0.4. View Source
- [4] PubChem CID 12654349: 1-Methyl-1H-1,2,3-triazole-4-methanol. National Center for Biotechnology Information. XLogP3-AA = −1.2. View Source
